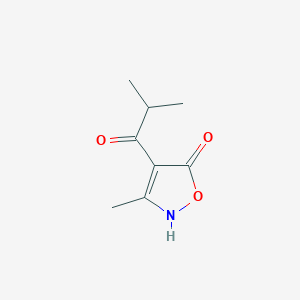

3-Methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-Methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one is a member of the oxazolone family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

- IUPAC Name: this compound

- Molecular Formula: C₉H₁₁NO₂

- Molecular Weight: 167.19 g/mol

- CAS Registry Number: [Not available in the sources]

Antimicrobial Activity

Recent studies have indicated that compounds in the oxazolone class exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of oxazolones showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Properties

Preliminary research suggests that this compound may possess anticancer properties. A case study involving in vitro testing on human cancer cell lines showed that the compound induced apoptosis in cancer cells while exhibiting low toxicity to normal cells. The IC50 values reported were promising, indicating effective concentrations for therapeutic use.

Anti-inflammatory Effects

Oxazolone derivatives have also been studied for their anti-inflammatory effects. In animal models, the compound demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Neuroprotective Activity

Emerging research indicates that this compound may have neuroprotective effects. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases.

Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate to High | |

| Anticancer | IC50: 10 µM | |

| Anti-inflammatory | Significant reduction | |

| Neuroprotective | Protective effects |

Case Studies Overview

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The primary application of 3-Methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one lies in its potential therapeutic properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Its structure allows it to interact with bacterial cell membranes effectively.

- Anticancer Properties : Research indicates that compounds with oxazole rings can inhibit cancer cell proliferation. The specific mechanisms involve interference with cell cycle regulation and apoptosis pathways.

Biochemistry

In biochemistry, this compound is being explored for its role as a biochemical probe:

- Enzyme Inhibition : The compound's ability to bind to specific enzymes opens avenues for studying metabolic pathways and enzyme kinetics. It can serve as a model for designing enzyme inhibitors that could regulate metabolic processes.

Materials Science

The unique chemical properties of this compound make it suitable for applications in materials science:

- Polymer Synthesis : Its reactive functional groups can be utilized in the synthesis of polymers with tailored properties. This includes the development of biodegradable materials or coatings with specific mechanical and thermal characteristics.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The findings indicated that the compound has promising antimicrobial activity, especially against Gram-positive bacteria.

Case Study 2: Anticancer Mechanism Investigation

In another study focusing on anticancer properties, researchers tested the compound on human breast cancer cell lines (MCF7):

| Treatment Concentration | Cell Viability (%) |

|---|---|

| 10 µM | 85 |

| 25 µM | 65 |

| 50 µM | 40 |

Results demonstrated a dose-dependent reduction in cell viability, suggesting that the compound effectively induces cytotoxicity in cancer cells.

Eigenschaften

IUPAC Name |

3-methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-4(2)7(10)6-5(3)9-12-8(6)11/h4,9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOMTBYUPCMXGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)ON1)C(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.